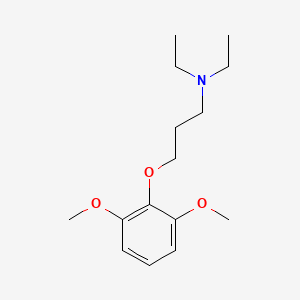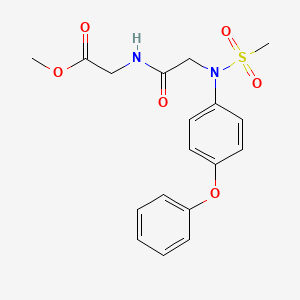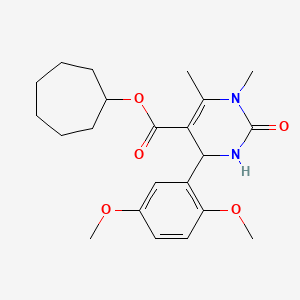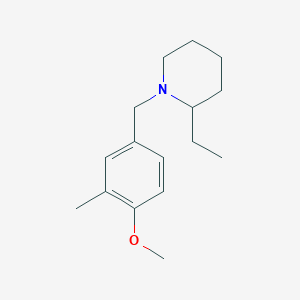
2-(1-azocanylmethyl)-4-chlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-azocanylmethyl)-4-chlorophenol, also known as ACPC, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPC is a derivative of phenol and contains an azocane group, which makes it a unique and valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of 2-(1-azocanylmethyl)-4-chlorophenol is not fully understood, but it is believed to act as a partial agonist of the NMDA receptor. 2-(1-azocanylmethyl)-4-chlorophenol binds to the glycine site of the NMDA receptor, which enhances the activity of the receptor. This results in increased calcium influx into the cell, which can lead to changes in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects:
2-(1-azocanylmethyl)-4-chlorophenol has been shown to have a variety of biochemical and physiological effects, including modulating the activity of NMDA receptors, reducing pain sensation, and reducing drug-seeking behavior. 2-(1-azocanylmethyl)-4-chlorophenol has also been shown to have antioxidant properties, which may be beneficial for protecting cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-azocanylmethyl)-4-chlorophenol in lab experiments is its ability to selectively modulate the activity of NMDA receptors. This allows researchers to study the specific effects of NMDA receptor activity on various biological processes. However, one limitation of using 2-(1-azocanylmethyl)-4-chlorophenol is its potential toxicity at high doses. Careful dosing and monitoring of animals is necessary to ensure the safety of experimental subjects.
Direcciones Futuras
There are many potential future directions for research on 2-(1-azocanylmethyl)-4-chlorophenol, including further studies on its effects on NMDA receptor activity, its potential as a pain management drug, and its potential as a treatment for drug addiction. Additionally, studies on the safety and toxicity of 2-(1-azocanylmethyl)-4-chlorophenol at various doses are necessary to fully understand its potential as a research tool and therapeutic agent.
Métodos De Síntesis
2-(1-azocanylmethyl)-4-chlorophenol can be synthesized using a variety of methods, including the reaction of chlorophenol with 1-azocanylmethyl lithium or the reaction of 4-chlorophenol with 1-azocanylmethyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents such as methanol, ethanol, and acetone.
Aplicaciones Científicas De Investigación
2-(1-azocanylmethyl)-4-chlorophenol has been used in a variety of scientific research applications, including studies on the central nervous system, pain management, and drug addiction. 2-(1-azocanylmethyl)-4-chlorophenol has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain, which are involved in learning and memory processes. 2-(1-azocanylmethyl)-4-chlorophenol has also been shown to have analgesic effects in animal models of pain, making it a potential candidate for pain management drugs. Additionally, 2-(1-azocanylmethyl)-4-chlorophenol has been studied for its potential to reduce drug-seeking behavior in animal models of drug addiction.
Propiedades
IUPAC Name |
2-(azocan-1-ylmethyl)-4-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-6-7-14(17)12(10-13)11-16-8-4-2-1-3-5-9-16/h6-7,10,17H,1-5,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFULYNQPPSHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azocan-1-ylmethyl)-4-chlorophenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B4967974.png)

![6-(4-methylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4967989.png)
![N-(1-{4-allyl-5-[(2-amino-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4967995.png)


![3-allyl-5-{2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968031.png)
![2-[1,3-bis(3-nitrophenyl)-2-triazen-1-yl]acetamide](/img/structure/B4968036.png)

![2-{5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B4968047.png)

![6-bromo-N-[3-(4-chlorophenoxy)-5-nitrophenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4968056.png)
![3-[3-(2-bromo-4-methylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4968058.png)